ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI)
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Overview
Description
ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of isoxazoles can be achieved through metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity . These methods often employ alternative catalysts and eco-friendly reaction conditions to produce isoxazoles efficiently .
Chemical Reactions Analysis
Types of Reactions: ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dichloromethyl group makes it susceptible to nucleophilic substitution reactions, while the isoxazole ring can participate in electrophilic aromatic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazoles are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties . They are also used in the development of pharmaceuticals targeting various diseases . In industry, isoxazoles are employed in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Isoxazoles can act as inhibitors of enzymes or receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure of the isoxazole derivative and its target .
Comparison with Similar Compounds
ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) can be compared with other similar compounds such as sulfamethoxazole, muscimol, and ibotenic acid . These compounds share the isoxazole core structure but differ in their substituents and biological activities. For example, sulfamethoxazole is an antibiotic, while muscimol acts as a GABA receptor agonist . The unique combination of the dichloromethyl and methyl groups in isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-(dichloromethyl)-4-methyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NO/c1-3-2-8-9-4(3)5(6)7/h2,5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXZZVTWDNVZER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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